molecular formula C6H14O3 B8663326 2,3-Dimethylbutane-1,2,3-triol CAS No. 64446-72-6

2,3-Dimethylbutane-1,2,3-triol

Cat. No. B8663326
CAS RN: 64446-72-6
M. Wt: 134.17 g/mol
InChI Key: GFTPTQVIOIDDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethylbutane-1,2,3-triol is a useful research compound. Its molecular formula is C6H14O3 and its molecular weight is 134.17 g/mol. The purity is usually 95%.
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properties

CAS RN

64446-72-6

Product Name

2,3-Dimethylbutane-1,2,3-triol

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

2,3-dimethylbutane-1,2,3-triol

InChI

InChI=1S/C6H14O3/c1-5(2,8)6(3,9)4-7/h7-9H,4H2,1-3H3

InChI Key

GFTPTQVIOIDDRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(CO)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trimethyl glycerol was prepared from glycerol through a ketal glecerol derivative, solketal (1,2-isopropylidene glycerol) as shown in FIG. 2. Solketal starting material was prepared by reacting 1 g glycerol with 2 ml acetone and 1 g Dowex 50W strong cation exchange resin (Dow Chemical Co., Midland, Mich.) at 60° C. for 1 hour. The resultant solketal (3 mmol) was reacted with 3 mmol methyl tosylate (as prepared in Example 1) in 3 mmol NaOH with mL water in a small scale vessel for 2 hours at 70° C., producing methyl solketal. Hydrolysis of the methyl solketal was effected by reaction with Dowex 50W strong cation exchange resin (½″) in 4 ml methanol for 2 hours at 70° C., producing 1-methyl glycerol. The 1-methyl glycerol produced from the hydrolysis was reacted with 2 molar equivalents of methyl tosylate in aqueous NaOH for 2 hours at 70° C., yielding 1,2,3-trimethoxy glycerol ether.
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ketal
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50W
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